molecular formula C13H19N B14339342 4-Cyclooctylpyridine CAS No. 106754-33-0

4-Cyclooctylpyridine

Cat. No.: B14339342
CAS No.: 106754-33-0
M. Wt: 189.30 g/mol
InChI Key: QNWTVDMJMFICIP-UHFFFAOYSA-N
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Description

4-Cyclooctylpyridine is a chemical compound of interest in various research and development fields. As a pyridine derivative bearing a cyclooctyl substituent, it serves as a valuable building block in organic synthesis and medicinal chemistry. Researchers may utilize this compound in the exploration of new therapeutic agents, as a ligand in catalyst systems, or in the development of advanced materials. The cyclooctyl group introduces significant steric bulk and can influence the molecule's overall conformation and binding properties. This product is intended for research purposes in a controlled laboratory environment only. It is not for human or veterinary diagnostic or therapeutic uses. Researchers should consult the product's safety data sheet (SDS) and handle this material with appropriate personal protective equipment (PPE) following established laboratory safety protocols. Note: Specific properties such as molecular weight, melting/boiling point, and detailed application data for this exact compound were not available at the time of writing and should be confirmed by the supplier.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

106754-33-0

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

4-cyclooctylpyridine

InChI

InChI=1S/C13H19N/c1-2-4-6-12(7-5-3-1)13-8-10-14-11-9-13/h8-12H,1-7H2

InChI Key

QNWTVDMJMFICIP-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CCC1)C2=CC=NC=C2

Origin of Product

United States

Synthetic Methodologies for 4 Cyclooctylpyridine and Its Analogues

Direct C-H Functionalization Approaches to 4-Cyclooctylpyridine

Direct C-H functionalization is a powerful strategy for creating complex molecules like this compound by directly converting a carbon-hydrogen bond on the pyridine (B92270) ring into a carbon-carbon bond. libretexts.orguniv-rennes.fr This approach is highly sought after as it can reduce the number of synthetic steps and minimize waste. univ-rennes.fr

Minisci-Type Reactions for C-4 Selective Alkylation of Pyridines

The Minisci reaction is a classic method for the alkylation of electron-deficient heterocycles, including pyridines. nih.gov However, a significant challenge with traditional Minisci reactions is controlling the position of alkylation, often resulting in a mixture of isomers. nih.govorganic-chemistry.org To overcome this, a strategy involving a "blocking group" has been developed. nih.govorganic-chemistry.orgscispace.com This method utilizes a maleate-derived blocking group that temporarily attaches to the pyridine, directing the incoming alkyl group specifically to the C-4 position. nih.govorganic-chemistry.orgscispace.com This approach has proven to be a practical and regioselective way to synthesize C-4 alkylated pyridines. nih.govorganic-chemistry.org

The general procedure involves reacting a pyridinium (B92312) salt, which incorporates the blocking group, with a carboxylic acid that serves as the alkyl source. organic-chemistry.org The reaction is typically carried out in a biphasic solvent system, such as dichloroethane and water, in the presence of a silver nitrate (B79036) catalyst and ammonium (B1175870) persulfate as an oxidant. organic-chemistry.org This method is scalable and has been successfully applied to a variety of pyridines and alkyl donors. organic-chemistry.orgscispace.com

A key advantage of this blocking group strategy is that it proceeds under acid-free conditions and provides a single C-4 alkylated product. nih.govscispace.com The blocking group can be easily installed and subsequently removed, making this a highly efficient process. organic-chemistry.org

Photoredox Catalysis in the Synthesis of this compound

Photoredox catalysis has emerged as a transformative tool in organic synthesis, offering mild and efficient pathways for a variety of chemical transformations. princeton.eduuni-mainz.de This approach utilizes light energy to drive chemical reactions, often enabling transformations that are difficult to achieve through traditional thermal methods. princeton.eduuni-mainz.de

In the context of this compound synthesis, photoredox catalysis provides a powerful method for the C-4 selective alkylation of pyridines. researchgate.net This is often achieved by generating alkyl radicals under mild, light-driven conditions, which then react with the pyridine ring. researchgate.net

The efficiency of photochemical reactions can be significantly influenced by the reactor setup. princeton.edu Both batch and flow reactors are utilized, each with its own set of advantages and challenges. nih.gov

Batch Reactors: Small-scale optimizations are often performed in batch reactors, which are standard laboratory glassware. princeton.edu However, scaling up photochemical reactions in batch can be problematic due to the limited penetration of light into larger reaction volumes. uni-mainz.de

Flow Reactors: Continuous-flow reactors offer a solution to the scalability issue. uni-mainz.denih.gov Their high surface-area-to-volume ratio allows for more efficient irradiation of the reaction mixture, leading to faster reaction times and improved yields. uni-mainz.de The optimization of photoredox reactions for continuous-flow systems can be rapidly achieved using microscale high-throughput experimentation (HTE) platforms that simulate the conditions of a flow reactor. princeton.eduresearchgate.net This allows for the quick identification of optimal conditions that can be directly translated to larger-scale production. princeton.eduresearchgate.net

For the synthesis of this compound, a specific procedure involves using a photoreactor irradiated at 365 nm. A solution containing the blocked pyridine, a hydrogen donor, and a photosensitizer like benzophenone (B1666685) in a solvent such as acetonitrile (B52724) is pumped through the reactor. The output is then mixed with a base to facilitate the final product formation. In one instance, a 71% yield of this compound was obtained using cyclooctane (B165968) as the alkyl source. uva.nl

ParameterConditionReference
ReactantBlocked Pyridine
Alkyl SourceCyclooctane uva.nl
PhotosensitizerBenzophenone
SolventAcetonitrile
Wavelength365 nm
Yield71% uva.nl

The photochemical alkylation of pyridines generally proceeds through a radical-based mechanism. mdpi.comrsc.org The process is initiated by the photoexcitation of a photocatalyst or the protonated heterocycle itself. rsc.orgresearchgate.net

In one proposed mechanism, the excited photocatalyst engages in a single-electron transfer (SET) with a suitable alkyl source, such as a carboxylic acid or an alcohol, to generate an alkyl radical. mdpi.comrsc.org This highly reactive radical then adds to the electron-deficient pyridine ring, typically at the C-4 position when a blocking group strategy is employed. nih.govresearchgate.net Subsequent oxidation and deprotonation steps lead to the formation of the final alkylated pyridine product. mdpi.com

Control experiments, such as radical trapping with agents like TEMPO, have been used to confirm the involvement of radical intermediates in these pathways. mdpi.com The absence of product formation in the dark or in the presence of radical inhibitors further supports a photochemical, radical-mediated mechanism. mdpi.com Detailed studies, including computational analysis, have provided deeper insights into the factors governing the regioselectivity of these reactions. nih.gov

Reaction Condition Optimization in Flow and Batch Photoreactors

Precursor-Based Synthetic Routes to this compound Scaffolds

An alternative to direct C-H functionalization is the synthesis of this compound from pre-functionalized precursors. This approach involves building the final molecule through a series of well-established chemical reactions.

One such strategy involves the triflation of cyclooctanone (B32682) to form the corresponding enol triflate. nih.gov This intermediate is then subjected to a Suzuki coupling reaction with 3-pyridyl boronic acid, which introduces the pyridine ring. nih.gov The resulting product, containing a double bond in the cyclooctyl ring, is then hydrogenated to yield the saturated this compound. nih.gov

Another method involves the synthesis of N,3-diarylimidazo[1,2-a]pyridin-2-amines through a three-component reaction between an aryl glyoxal, an arylamine, and 2-aminopyridine. researchgate.net While this specific example does not directly yield this compound, it demonstrates the principle of constructing complex heterocyclic systems from simpler building blocks.

Green Chemistry Principles and Sustainable Synthesis of this compound Derivatives

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to create more environmentally friendly and sustainable processes. tradebe.comsigmaaldrich.com These principles focus on aspects such as waste prevention, maximizing atom economy, using safer solvents, and increasing energy efficiency. epa.gov

In the context of this compound synthesis, several strategies align with green chemistry principles:

Catalysis: The use of catalysts, rather than stoichiometric reagents, is a core principle of green chemistry as it minimizes waste. tradebe.comepa.gov Both the Minisci-type reactions and photoredox catalysis methods for synthesizing this compound rely on catalytic processes. organic-chemistry.orgprinceton.edu

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all starting materials into the final product. acs.org Direct C-H functionalization approaches are inherently more atom-economical than multi-step syntheses that involve protecting groups and generate more byproducts. nih.govacs.org

Energy Efficiency: Photochemical reactions, particularly those driven by visible light, can be more energy-efficient than traditional methods that require high temperatures. uni-mainz.detradebe.com The use of flow reactors can further enhance energy efficiency by reducing reaction times. uni-mainz.de

Avoiding Derivatives: Green chemistry encourages minimizing the use of temporary modifying groups. sigmaaldrich.comacs.org While the blocking group strategy in Minisci reactions does involve a derivative, its high efficiency and selectivity can outweigh the drawbacks, especially when compared to less selective methods that require extensive purification. nih.govacs.org

Safer Solvents: The use of greener solvents is another key aspect. researchgate.net Research into performing these synthetic transformations in more environmentally benign solvents is an ongoing area of development. mdpi.com

By integrating these principles, the synthesis of this compound and its analogues can be made more sustainable and efficient, reducing the environmental impact of chemical manufacturing. researchgate.net

Comparative Analysis of Synthetic Efficiencies and Regioselectivities

The choice of synthetic methodology for producing 4-substituted pyridines is heavily influenced by the desired product's specific structure, the required functional group tolerance, and considerations of efficiency and regioselectivity. A comparative look at the available methods highlights their distinct advantages and limitations.

Photochemical Synthesis: The direct photochemical synthesis of this compound from cyclooctane demonstrates good efficiency with a 71% yield. uva.nl This method offers a straightforward route from an abundant hydrocarbon feedstock. However, the regioselectivity of such radical-based C-H activation methods can sometimes be a concern, although in this reported instance, the C4-isomer was the specified product.

Minisci Reaction with a Blocking Group: The development of a regioselective Minisci reaction using a removable blocking group represents a significant advance for C4-alkylation. nih.gov This method provides excellent regioselectivity, almost exclusively yielding the C4-alkylated product. The efficiency is demonstrated by high yields for a variety of alkyl groups. For instance, the reaction of pyridine with a source for the tert-butyl group resulted in a 91% yield of the C4-alkylated product, and the introduction of a cyclopentyl group proceeded with 81% yield. nih.gov This strategy's main advantage is its ability to overcome the poor regioselectivity often observed in traditional Minisci reactions, which can produce mixtures of C2 and C4 isomers. nih.gov

Functionalization via Alkylidene Dihydropyridines (ADHPs): The ADHP strategy offers a mild and highly selective route for the functionalization of existing 4-alkylpyridines. yorku.carsc.org This method is distinguished by its broad functional group tolerance, accommodating even sensitive groups like free aldehydes and carbamates. rsc.org For example, the palladium-catalyzed allylation of 4-phenethylpyridine (B184588) using this approach achieves a 92% isolated yield. rsc.org The inherent mechanism of ADHP formation and reaction ensures that functionalization occurs exclusively at the 4-position's alkyl substituent, thus guaranteeing perfect regioselectivity. This contrasts with methods that functionalize the pyridine ring itself and must contend with selectivity between the C2, C3, and C4 positions. The limitation of this method is that it requires a pre-existing 4-alkylpyridine as a starting material.

Below are data tables summarizing the efficiency and regioselectivity of these different synthetic approaches for 4-alkylpyridine analogues.

Table 1: Efficiency of Minisci Reaction with Maleate Blocking Group for C4-Alkylation of Pyridine Data sourced from a study on regioselective C-4 alkylation. nih.gov

Alkyl Source (Carboxylic Acid)C4-Alkylated Pyridine ProductYield (%)Regioisomeric Ratio (C4:C2)
Pivalic acid4-tert-butylpyridine91>50:1
Cyclopentanecarboxylic acid4-cyclopentylpyridine81>50:1
Cyclohexanecarboxylic acid4-cyclohexylpyridine85>50:1
Adamantane-1-carboxylic acid4-(1-adamantyl)pyridine91>50:1

Table 2: Efficiency of Pd-Catalyzed Allylation of 4-Alkylpyridines via ADHP Intermediates Data sourced from a report on mild palladium-catalyzed allylation. rsc.org

4-Alkylpyridine SubstrateAllylated ProductYield (%)Regioselectivity
4-Phenethylpyridine4-(1-phenyl-3-buten-1-yl)pyridine92Exclusive to 4-position
4-Benzylpyridine4-(1-phenyl-3-buten-1-yl)pyridine88Exclusive to 4-position
4-(3-phenylpropyl)pyridine4-(1-phenyl-3-penten-1-yl)pyridine85Exclusive to 4-position

Coordination Chemistry of 4 Cyclooctylpyridine As a Ligand

Design and Synthesis of Pincer Ligands Incorporating 4-Cyclooctylpyridine Moieties

Pincer ligands are a class of tridentate ligands that bind to a metal center in a meridional fashion, creating a highly stable and rigid coordination environment. mdpi.comnih.gov The incorporation of this compound into pincer ligand frameworks has been a strategy to introduce specific steric and electronic properties to the resulting metal complexes, which can be beneficial in various catalytic applications. mdpi.com The synthesis of these ligands often involves multi-step organic reactions to construct the desired scaffold, followed by the introduction of the this compound units.

The development of chiral ligands is of paramount importance in asymmetric catalysis, where the goal is to produce one enantiomer of a chiral product selectively. routledge.comfrontiersin.org The introduction of chirality into pincer ligands incorporating this compound can be achieved by using chiral backbones or by introducing chiral centers on the side arms of the ligand. These chiral architectures create a dissymmetric environment around the metal center, which can effectively control the stereochemical outcome of a catalytic reaction. acs.org

For instance, chiral pincer ligands have been successfully employed in the asymmetric hydrogenation of ketones, a crucial transformation in the synthesis of pharmaceuticals and fine chemicals. acs.org The enantioselectivity of these reactions is highly dependent on the structure of the chiral ligand. acs.orgacs.org

Ferrocene (B1249389), with its unique sandwich structure and planar chirality, has proven to be an excellent scaffold for the design of chiral ligands. nih.govresearchgate.net Ferrocene-linked PNP pincer ligands, where a pyridine (B92270) unit is part of the ligand framework, have been developed and applied in asymmetric catalysis. researchgate.net The combination of the rigid ferrocene backbone, a chiral amine, and a phosphine (B1218219) donor, along with a pyridine moiety such as this compound, can lead to highly efficient and enantioselective catalysts. acs.orgresearchgate.net

A family of ferrocene-based chiral PNP ligands has demonstrated high enantioselectivities (92%–99% ee) and efficiencies (TON up to 2000) in the manganese-catalyzed asymmetric hydrogenation of various ketones. acs.org The modular nature of these ligands allows for the fine-tuning of their steric and electronic properties to optimize catalytic performance. researchgate.net

Ligand TypeCatalyst SystemApplicationEnantioselectivity (ee)Turnover Number (TON)
Ferrocene-based chiral PNPManganeseAsymmetric hydrogenation of ketones92-99%up to 2000

Chiral Ligand Architectures for Asymmetric Catalysis

Metal Complexation Strategies with this compound-Based Ligands

The formation of metal complexes with this compound-based ligands is typically achieved by reacting the ligand with a suitable metal precursor in an appropriate solvent. researchgate.net The choice of the metal, its oxidation state, and the reaction conditions play a crucial role in determining the structure and properties of the resulting complex. researchgate.netmdpi.com The coordination of the ligand to the metal center is driven by the Lewis acid-base interaction between the electron-donating nitrogen atom of the pyridine ring and the electron-accepting metal ion. libretexts.org

Transition metal complexes containing this compound-based ligands can adopt various coordination geometries depending on the coordination number of the metal and the nature of the other ligands present. ntu.edu.sgnumberanalytics.com Common coordination numbers for transition metal complexes are 4, 5, and 6, leading to tetrahedral, square planar, trigonal bipyramidal, square pyramidal, or octahedral geometries. numberanalytics.com

The bulky cyclooctyl group can influence the coordination geometry by creating steric hindrance, which may favor lower coordination numbers or distorted geometries. nih.gov The specific geometry adopted by the complex can have a significant impact on its reactivity and catalytic activity. numberanalytics.com

Common Coordination Geometries:

Tetrahedral: Coordination number 4. libretexts.org

Square Planar: Coordination number 4, common for d⁸ metals like Pt(II) and Pd(II). libretexts.org

Octahedral: Coordination number 6, a very common geometry for transition metal complexes. chemguide.co.uk

The spatial arrangement of ligands around a central metal atom is a key aspect of coordination chemistry, known as stereochemistry. wikipedia.org Coordination complexes with this compound-based ligands can exhibit various forms of stereoisomerism, including geometric and optical isomerism. ntu.edu.sg

Geometric isomers, such as cis and trans isomers in square planar or octahedral complexes, arise from different spatial arrangements of the ligands. libretexts.orgcsbsju.edu Optical isomers, or enantiomers, are non-superimposable mirror images of each other and can arise in tetrahedral and octahedral complexes that lack a plane of symmetry. ntu.edu.sgchemguide.co.uk The use of chiral pincer ligands incorporating this compound is a direct strategy to induce chirality and control the stereochemistry of the resulting metal complexes. acs.org

Isomerism TypeDescriptionExample Geometries
Geometric IsomerismDifferent spatial arrangements of ligands.Square Planar, Octahedral
Optical IsomerismNon-superimposable mirror images.Tetrahedral, Octahedral

Transition Metal Coordination Environments and Geometries

Ligand Field Theory and Electronic Structure of this compound Complexes

Ligand Field Theory (LFT) is a model that describes the electronic structure of coordination complexes. wikipedia.org It is an extension of crystal field theory and incorporates concepts from molecular orbital theory to explain the bonding and properties of these compounds. wikipedia.orglibretexts.org LFT considers the interactions between the d-orbitals of the central metal atom and the orbitals of the surrounding ligands. libretexts.org

In a this compound complex, the nitrogen lone pair of the pyridine ligand donates electron density to the metal's d-orbitals. This interaction causes a splitting of the d-orbitals into different energy levels. libretexts.org The magnitude of this splitting, denoted as Δ, depends on the nature of the metal ion, its oxidation state, and the field strength of the ligands. libretexts.org

Pyridine is considered a moderately strong field ligand. The electronic properties of the complex, including its color, magnetic properties, and reactivity, are determined by the way the metal's d-electrons occupy these split orbitals. libretexts.org For example, whether a complex is high-spin or low-spin depends on the balance between the d-orbital splitting energy (Δ) and the electron pairing energy. libretexts.org In complexes with trigonal symmetry, the application of spin-orbit interaction is necessary to fully explain their magnetic properties. nih.gov

Catalytic Applications of 4 Cyclooctylpyridine Derived Systems

Asymmetric Hydrogenation Catalysis Mediated by 4-Cyclooctylpyridine Ligands

The asymmetric hydrogenation of unsaturated compounds, such as ketones, is a fundamental method for producing chiral alcohols with high optical purity. Ligands derived from this compound have been instrumental in the development of efficient catalysts for these transformations. dntb.gov.ua These ligands are often part of a larger, chiral structure, such as a P,N,N-pincer ligand, where the pyridine (B92270) nitrogen and other donor atoms coordinate to a metal center, creating a specific chiral environment that directs the stereochemical outcome of the hydrogenation reaction. bohrium.comcolab.ws

Manganese-Catalyzed Asymmetric Hydrogenation of Ketones

The use of earth-abundant metals like manganese in catalysis is a growing area of research due to their low cost and reduced toxicity compared to precious metals. dntb.gov.ua In the field of asymmetric hydrogenation, manganese complexes incorporating chiral ligands are of significant interest. Specifically, ligands that feature a this compound moiety as part of a P,N,N-pincer framework have been successfully employed in the manganese-catalyzed asymmetric transfer hydrogenation (ATH) of various ketones. bohrium.comcolab.ws

These manganese(I) catalysts, often generated in situ from a precursor like [MnBr(CO)5], have demonstrated high activity and excellent enantioselectivity. bohrium.comresearchgate.net For instance, a ferrocene-based chiral PNN pincer ligand which contains a pyridine moiety was effective in the Mn-catalyzed ATH of numerous ketones, achieving high turnover numbers and enantiomeric excesses (ee) up to >99%. bohrium.com The structure of the ligand, including the bulky cyclooctyl group, is crucial for creating a well-defined chiral pocket around the manganese center, which is essential for effective stereochemical control. bohrium.comresearchgate.net

Iron-Catalyzed Asymmetric Hydrogenation Systems

Following the trend of utilizing earth-abundant metals, iron has also been explored for asymmetric hydrogenation. mdpi.comnih.gov Iron catalysts, which are economically advantageous and environmentally benign, have been developed for the asymmetric hydrogenation and transfer hydrogenation of ketones. mdpi.comnih.govrsc.org Chiral pincer ligands are critical to the success of these iron-based systems. While direct examples specifying a this compound within an iron-pincer complex for hydrogenation are less common in the provided results, the principles of ligand design from manganese catalysis are transferable. Chiral 22-membered macrocyclic ligands have been combined with Fe3(CO)12 to create a catalyst for the asymmetric hydrogenation of a wide range of ketones, yielding chiral alcohols with high enantioselectivity. nih.gov This particular iron-catalyzed system was noted to appear heterogeneous, in contrast to most noble metal catalysts used for the same purpose. nih.gov

Substrate Scope and Enantioselectivity Studies

The effectiveness of a catalyst is determined by its ability to handle a wide range of substrates while maintaining high selectivity. For this compound-derived manganese and iron catalysts, studies have demonstrated a broad substrate scope for the asymmetric hydrogenation of ketones. bohrium.comresearchgate.netresearchgate.net

In manganese-catalyzed systems, various aryl alkyl ketones, including differently substituted acetophenones and propiophenones, have been successfully reduced to their corresponding chiral alcohols with high yields and excellent enantioselectivities. bohrium.comresearchgate.netacs.org For example, a family of ferrocene-based chiral PNP ligands applied in Mn-catalyzed asymmetric hydrogenation of ketones resulted in high enantioselectivities of 92% to 99% ee for aryl alkyl ketones. acs.org Dialkyl ketones were also hydrogenated effectively. acs.org The electronic properties and steric hindrance of the substituents on the ketone substrate have been shown to influence the enantioselectivity, with DFT calculations suggesting that π-π interactions and steric hindrance between the catalyst and substrate are key factors. bohrium.com

Below is a table summarizing the performance of a manganese catalyst with a chiral PNN-pincer ligand in the asymmetric transfer hydrogenation of various ketones.

Table 1: Manganese-Catalyzed Asymmetric Transfer Hydrogenation of Various Ketones

Substrate (Ketone)Product (Alcohol)Conversion (%)Enantiomeric Excess (ee, %)Reference
Acetophenone1-Phenylethanol>9995 researchgate.net
Propiophenone1-Phenyl-1-propanol>9999 bohrium.com
4'-Methylacetophenone1-(p-Tolyl)ethanol>9994 researchgate.net
4'-Methoxyacetophenone1-(4-Methoxyphenyl)ethanol>9993 researchgate.net
2'-Methylacetophenone1-(o-Tolyl)ethanol9896 researchgate.net

Other Organic Transformations Catalyzed by this compound Complexes

While asymmetric hydrogenation is a major application, complexes involving pyridine derivatives can catalyze a range of other organic reactions. Transition metal catalysts are versatile tools for creating new carbon-carbon and carbon-heteroatom bonds. nih.gov For example, copper complexes with N-heterocyclic carbene (NHC) ligands are used in hydrosilylation, conjugate additions, and cycloadditions. beilstein-journals.org Ruthenium complexes, including cycloruthenated species, are active in C-H activation, alkylation, arylation, and olefin metathesis. nih.gov Although specific examples detailing this compound in these exact transformations were not found in the search results, the fundamental role of the pyridine ligand in tuning the electronic and steric properties of a metal center is a widely applicable principle in catalyst design for various organic syntheses. nsf.gov

Heterogeneous and Homogeneous Catalytic Systems Utilizing this compound

Catalysis can be classified as either homogeneous, where the catalyst and reactants are in the same phase, or heterogeneous, where they are in different phases. savemyexams.comagmetals.com Both types have distinct advantages; homogeneous catalysts often offer high activity and selectivity, while heterogeneous catalysts are generally more stable and easier to separate and recycle. baranlab.orgrsc.org

The this compound-derived systems, particularly the manganese and iron pincer complexes used in asymmetric hydrogenation, typically operate as homogeneous catalysts . bohrium.commdpi.com The catalyst, substrate, and hydrogen source (like isopropanol (B130326) in transfer hydrogenation) are all dissolved in a liquid solvent. researchgate.net This allows for high reactivity and enables detailed mechanistic studies due to the well-defined nature of the catalyst. agmetals.com

However, the line between these two types of catalysis can sometimes be blurred. For instance, one study on an iron-catalyzed asymmetric hydrogenation using a macrocyclic ligand noted that the process appears to be heterogeneous, which is a departure from the behavior of many noble metal catalysts. nih.gov Developing heterogeneous versions of these catalysts, for example by anchoring the this compound complex to a solid support, is a key strategy for improving their industrial viability by simplifying catalyst recovery and reuse. baranlab.orgrsc.org

Reaction Optimization and Catalyst Reusability Studies

Optimizing reaction conditions is crucial for maximizing the efficiency, yield, and selectivity of a catalytic process. numberanalytics.com For the asymmetric hydrogenation reactions involving this compound-derived catalysts, variables such as temperature, hydrogen pressure, solvent, and the choice and amount of base are systematically screened to find the optimal settings. ethz.ch

Catalyst reusability is a critical factor for sustainable and cost-effective chemical production. numberanalytics.comcatalysis.blog It refers to the ability of a catalyst to be used in multiple reaction cycles without a significant drop in performance. catalysis.blog For homogeneous catalysts like the this compound-metal complexes, recovery can be challenging. agmetals.com However, research into catalyst recycling is active. Methods to achieve this include immobilizing the catalyst on a solid support to create a heterogeneous system that can be easily filtered off. researchgate.net Studies have shown that some catalysts can be reused for multiple cycles with minimal loss of activity and enantioselectivity, which is a key step toward their practical application. researchgate.netrsc.org For instance, designing robust catalysts that resist deactivation mechanisms like poisoning or leaching is an active area of research. numberanalytics.comnumberanalytics.com

Advanced Computational Studies of 4 Cyclooctylpyridine and Its Reactivity

Density Functional Theory (DFT) Calculations on Reaction Mechanisms

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the mechanisms of chemical reactions, particularly in catalysis. umn.eduresearchgate.net By calculating the electronic structure of a system, DFT can accurately predict the geometries and energies of reactants, products, intermediates, and transition states along a reaction pathway. mdpi.com For reactions involving 4-Cyclooctylpyridine, likely as a ligand for a transition metal catalyst, DFT calculations can elucidate how the ligand influences the catalytic process.

A primary application of DFT in catalysis is the complete mapping of a catalytic cycle. pku.edu.cn This involves identifying all elementary steps, such as oxidative addition, reductive elimination, migratory insertion, and ligand association/dissociation. For each step, the structure of the transition state (TS)—the highest energy point connecting two intermediates—is located. nih.gov The geometry of a TS provides critical insight into the bond-making and bond-breaking processes.

In a hypothetical metal-catalyzed cross-coupling reaction where this compound (L) is a ligand, DFT could be used to model the key transition states. For example, in a rate-determining reductive elimination step, calculations would reveal the critical bond distances as the new C-C bond forms and the product dissociates from the metal center.

Table 1: Illustrative DFT-Calculated Transition State Geometry for a Reductive Elimination Step This table presents hypothetical data for a generic palladium-catalyzed cross-coupling reaction with this compound as a ligand.

Interacting AtomsBond Distance (Å) in TSDescription
Pd–C¹ (Aryl)2.15Elongated bond, poised to break.
Pd–C² (Alkyl)2.20Elongated bond, poised to break.
C¹···C²2.35Partially formed bond in the new product.
Pd–N (of Pyridine)2.10Coordination of the this compound ligand.

Table 2: Hypothetical Free Energy Profile for a Catalytic Cycle Relative Gibbs free energies (ΔG) in kcal/mol for a hypothetical catalytic cycle involving a this compound-metal complex.

SpeciesDescriptionRelative Free Energy (ΔG, kcal/mol)
I1 Catalyst-Substrate Complex0.0
TS1 Oxidative Addition+15.2
I2 Oxidative Addition Product-5.7
TS2 Reductive Elimination+21.5 (TDTS)
I3 Catalyst-Product Complex-18.3

Elucidation of Catalytic Cycles and Transition States

Computational Modeling of Enantioinduction in Asymmetric Catalysis

When a chiral ligand is used, computational modeling can explain the origin of enantioselectivity. researchgate.net Although this compound itself is achiral, it could be a component of a larger, chiral ligand scaffold. DFT calculations are used to model the transition states leading to the (R) and (S) products. The difference in the activation free energies (ΔΔG‡) between these two diastereomeric transition states directly correlates with the predicted enantiomeric excess (ee).

The enantioselectivity of a catalyst arises from a combination of steric and stereoelectronic effects in the chiral pocket of the catalyst-substrate complex. numberanalytics.comresearchgate.net Stereoelectronic effects are stabilizing interactions between orbitals that depend on their spatial orientation. wikipedia.org Computational analysis can dissect these contributions. For instance, non-covalent interaction (NCI) plots can visualize weak interactions like CH-π or hydrogen bonds that stabilize one transition state over another. researchgate.net By analyzing how the electronic properties and conformation of the this compound moiety contribute to these interactions, principles for designing more selective ligands can be derived. nih.govrsc.org

Table 3: Illustrative Computational Results for Enantioinduction Hypothetical energy data for competing transition states in an asymmetric hydrogenation reaction.

Transition StateRelative Free Energy (ΔG‡, kcal/mol)Key Stabilizing Interaction (from NCI analysis)Predicted ee (%)
TS (pro-S) 12.4CH-π stack between substrate and ligand95%
TS (pro-R) 14.2Steric clash between substrate and cyclooctyl group

Molecular Dynamics Simulations for Conformational Analysis of this compound Derivatives

While DFT is excellent for stationary points, Molecular Dynamics (MD) simulations are used to study the dynamic behavior and conformational flexibility of molecules over time. nih.goviitm.ac.in For a derivative of this compound, MD simulations can explore the vast conformational space of the cyclooctyl ring and its orientation relative to the pyridine (B92270). mdpi.com This is crucial because the ligand's conformation can significantly impact the accessibility and shape of the catalyst's active site. researchgate.net An MD simulation provides an ensemble of low-energy conformations, revealing the most populated shapes the ligand is likely to adopt during a reaction. biorxiv.org

Table 4: Hypothetical Conformational States of this compound from an MD Simulation

Conformer of Cyclooctyl RingDihedral Angle (Cα-Cβ-Cγ-Cδ)Population (%)Description
Boat-Chair~110°65%Most stable and populated conformer.
Crown~135°25%Higher energy conformer.
Boat-Boat~85°10%Least stable, transient conformer.

Quantum Chemical Characterization of Electronic Properties relevant to Reactivity

Quantum chemical calculations can quantify the electronic properties of this compound that govern its reactivity, particularly its ability to act as a ligand. mdpi.com Key properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the charge distribution, often visualized with a Molecular Electrostatic Potential (MEP) map. nih.gov For a ligand, the HOMO energy indicates its ability to donate electrons to a metal center, while the MEP map highlights the most electron-rich region (the nitrogen lone pair), which is the site of coordination.

Table 5: Illustrative Calculated Electronic Properties of this compound Calculated at the B3LYP/6-31G(d) level of theory.

PropertyCalculated ValueImplication for Reactivity
HOMO Energy-6.2 eVStrong electron-donating ability for a pyridine ligand.
LUMO Energy-0.5 eVIndicates stability towards reduction.
HOMO-LUMO Gap5.7 eVHigh kinetic stability.
Natural Charge on N-0.65 eStrong Lewis basicity and coordination potential.

Spectroscopic Methodologies for Structural Elucidation and Mechanistic Probing in 4 Cyclooctylpyridine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 4-cyclooctylpyridine in solution. By analyzing the magnetic properties of its atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), NMR provides detailed information about the chemical environment and connectivity of atoms within the molecule. slideshare.net

One-dimensional ¹H and ¹³C NMR are fundamental for the initial characterization of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons. The protons on the pyridine (B92270) ring typically appear in the aromatic region (downfield), while the protons of the cyclooctyl group resonate in the aliphatic region (upfield). The chemical shifts (δ) are influenced by the electron-withdrawing nature of the pyridine ring.

¹³C NMR Spectroscopy: ¹³C NMR provides information on the carbon skeleton of the molecule. ucl.ac.uk The spectrum will show distinct signals for each unique carbon atom. The carbon atoms of the pyridine ring will have characteristic chemical shifts, with the carbon attached to the nitrogen atom appearing at a different field than the others. The carbons of the cyclooctyl ring will also exhibit a range of chemical shifts depending on their position relative to the pyridine ring. libretexts.org The low natural abundance of the ¹³C isotope often necessitates a higher sample concentration or a greater number of scans to achieve a good signal-to-noise ratio. slideshare.netlibretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

This table presents predicted chemical shift ranges based on general principles of NMR spectroscopy. Actual experimental values may vary.

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyridine H (α to N) 8.5 - 8.7 148 - 152
Pyridine H (β to N) 7.2 - 7.4 122 - 125
Cyclooctyl H (α to Pyridine) 2.8 - 3.2 40 - 45
Cyclooctyl H (other) 1.2 - 1.9 25 - 35
Pyridine C (α to N) - 148 - 152
Pyridine C (β to N) - 122 - 125
Pyridine C (γ to N) - 155 - 160
Cyclooctyl C (α to Pyridine) - 40 - 45

For a more intricate understanding of the molecular structure, two-dimensional (2D) NMR techniques are employed. libretexts.org These experiments spread the NMR signals across two frequency dimensions, revealing correlations between different nuclei. oxinst.comharvard.edu

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds. libretexts.orgcreative-biostructure.com In this compound, COSY spectra would show cross-peaks connecting the signals of adjacent protons within the cyclooctyl ring and also between the protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation): These are heteronuclear techniques that correlate proton signals with those of directly bonded (HSQC) or more distantly connected (HMBC) carbon atoms. creative-biostructure.com

HSQC would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum.

HMBC is crucial for establishing the connectivity between the cyclooctyl ring and the pyridine ring by showing correlations between the protons on one ring and the carbons on the other, typically over two to three bonds. For instance, correlations between the alpha-protons of the cyclooctyl group and the C4 carbon of the pyridine ring would confirm the point of attachment.

Advanced 1H and 13C NMR Techniques for Complex Characterization

Mass Spectrometry for Molecular Characterization and Impurity Profiling

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of this compound and for identifying potential impurities. msu.edu In this technique, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). sisweb.com The spectrum typically shows a molecular ion peak corresponding to the intact molecule, which for this compound would have an even-numbered mass due to the presence of one nitrogen atom. msu.edu Fragmentation patterns, resulting from the breakdown of the molecular ion, can provide further structural information. Common fragmentation pathways may involve the loss of the cyclooctyl group or cleavage within the alkyl chain. msu.edu High-resolution mass spectrometry can provide a highly accurate molecular formula, aiding in unambiguous identification.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. edinst.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. For a vibration to be IR active, it must result in a change in the molecule's dipole moment. edinst.com The IR spectrum of this compound would exhibit characteristic peaks for C-H stretching in both the aromatic (pyridine) and aliphatic (cyclooctyl) regions, as well as C=C and C=N stretching vibrations within the pyridine ring.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. spectroscopyonline.com A vibration is Raman active if it causes a change in the polarizability of the molecule. edinst.com Raman spectra often provide complementary information to IR spectra. For instance, the symmetric breathing mode of the pyridine ring is typically strong in the Raman spectrum but weak in the IR spectrum.

Table 2: Characteristic Vibrational Frequencies for this compound

This table presents expected ranges for key vibrational modes. Specific peak positions can be influenced by the molecular environment.

Vibrational Mode Expected Wavenumber (cm⁻¹) - IR Expected Wavenumber (cm⁻¹) - Raman
Aromatic C-H Stretch 3000 - 3100 3000 - 3100
Aliphatic C-H Stretch 2850 - 2960 2850 - 2960
C=C/C=N Ring Stretch 1400 - 1600 1400 - 1600
Ring Breathing Weak/Absent Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. drugfuture.com The absorption of UV or visible light promotes electrons from a lower energy orbital to a higher energy one. For this compound, the pyridine ring acts as a chromophore, the part of the molecule responsible for light absorption. libretexts.org The spectrum is expected to show absorption bands corresponding to π → π* transitions within the aromatic system. The position and intensity of these bands can be influenced by the solvent and the presence of substituents. The cyclooctyl group, being an alkyl substituent, is expected to have a minor effect on the absorption maximum compared to the parent pyridine molecule.

X-ray Crystallography for Solid-State Structural Determination

Table 3: List of Chemical Compounds Mentioned

Compound Name
This compound
Carbon-13
Nitrogen
Tetramethylsilane

Derivatives, Functionalization, and Structure Reactivity Relationships of 4 Cyclooctylpyridine

Synthesis of Substituted 4-Cyclooctylpyridine Derivatives

The synthesis of this compound and its substituted derivatives can be achieved through various modern organic chemistry methodologies. These strategies either construct the pyridine (B92270) ring with the cyclooctyl group already in place or introduce the cyclooctyl moiety onto a pre-existing, functionalized pyridine core.

Key synthetic approaches include:

Nickel/Lewis Acid-Catalyzed Alkylation: A direct and efficient method for forging the C4-alkyl bond involves the cooperative catalysis of nickel and a Lewis acid. researchgate.net This process can selectively add pyridine across an alkene like cyclooctene. The Lewis acid is thought to activate the pyridine ring, making it susceptible to nucleophilic attack from a Ni-hydride species generated in the catalytic cycle, enabling the C-4 selective alkylation. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura coupling is a versatile and widely used method for creating carbon-carbon bonds. nih.govrsc.orgnih.gov This strategy can be employed to synthesize this compound derivatives in two primary ways:

Coupling of a 4-halopyridine derivative with a cyclooctylboronic acid or its ester. The success of this reaction often depends on the judicious selection of a palladium catalyst and a suitable ligand (e.g., phosphines like SPhos or XPhos) to facilitate the challenging transmetallation and reductive elimination steps involving the heteroaromatic ring. rsc.org

An alternative Suzuki coupling involves reacting 4-pyridylboronic acid with a cyclooctyl-derived electrophile, such as the enol triflate of cyclooctanone (B32682).

Palladium-Catalyzed C(sp³)–H Allylation: For functionalization at the benzylic-like position of the cyclooctyl group, a palladium-catalyzed allylation of 4-alkylpyridines can be utilized. rsc.org This method activates the C–H bond adjacent to the pyridine ring, allowing for the introduction of an allyl group. The reaction proceeds through the formation of highly basic pyridylic anions as semi-stable intermediates. rsc.org

The following table summarizes these potential synthetic routes.

Synthetic Method Key Reagents & Catalysts Bond Formation Notes Reference
Ni/Lewis Acid CatalysisPyridine, Cyclooctene, Ni(0) catalyst, Lewis Acid (e.g., AlCl₃)Pyridine(C4)–CyclooctylDirect C-H functionalization for C4-alkylation of the pyridine ring. researchgate.net
Suzuki-Miyaura Coupling4-Halopyridine, Cyclooctylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), BasePyridine(C4)–CyclooctylA versatile method tolerant of many functional groups. nih.govmdpi.com
Suzuki-Miyaura Coupling4-Pyridylboronic acid, Cyclooctyl enol triflate, Pd catalyst, BasePyridine(C4)–CyclooctylCouples a pyridine nucleophile with a cyclooctyl electrophile.
C(sp³)-H AllylationThis compound, Allylic carbonate, Pd catalyst, BaseCyclooctyl(C1)–AllylFunctionalizes the cyclooctyl ring at the position adjacent to the pyridine. rsc.org

Modulating Reactivity through Strategic Substituent Effects

The chemical reactivity of the this compound scaffold can be precisely controlled by introducing substituents onto the pyridine ring. These groups modify the electronic properties of the molecule, primarily by altering the electron density on the pyridine nitrogen and the aromatic ring system. These changes influence the molecule's basicity (pKa), its ability to act as a ligand in coordination complexes, and its susceptibility to further chemical transformations. acs.org

Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs):

Electron-Donating Groups (EDGs): Groups such as amines (-NH₂), ethers (-OR), and alkyl groups increase the electron density on the pyridine ring and, crucially, at the nitrogen atom. This enhances the nucleophilicity and basicity of the pyridine, making it a stronger ligand for metal coordination.

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and carbonyls (-COR) decrease the electron density of the pyridine ring. This reduces the basicity of the nitrogen atom, making it a weaker ligand. However, this electronic depletion can activate the ring for nucleophilic aromatic substitution reactions.

A study on 4-substituted pyridine ligands in palladium(II) complexes demonstrated a clear correlation between the electronic nature of the substituent and the physicochemical properties of the resulting coordination compounds. acs.org For instance, increasing the basicity of the pyridine ligand by introducing EDGs led to higher yields in catalytic cross-coupling reactions, highlighting the direct impact of substituent-modulated reactivity. acs.org

The table below outlines the expected effects of substituents on the properties of a hypothetical substituted this compound.

Substituent Type Position on Pyridine Ring Effect on Electron Density Predicted Effect on pKa Predicted Effect on Ligand Strength
Electron-Donating (e.g., -OCH₃)C2 or C3IncreaseIncreaseStronger
Electron-Withdrawing (e.g., -CN)C2 or C3DecreaseDecreaseWeaker

Stereochemical Influences of the Cyclooctyl Moiety on Pyridine Chemistry and Coordination

The cyclooctyl group is not merely a passive bulky substituent; its size and conformational flexibility exert significant stereochemical control over the reactivity and coordination chemistry of the this compound molecule. nih.gov

Steric Hindrance: The large C8 ring provides considerable steric bulk around the pyridine core. This can hinder the approach of reagents to the nitrogen atom or the adjacent C3 and C5 positions of the pyridine ring. This steric shielding can influence the regioselectivity of reactions and affect the coordination number of metal complexes, potentially favoring lower coordination numbers than less hindered pyridine ligands. researchgate.net

Conformational Influence: The cyclooctane (B165968) ring is known for its complex conformational landscape, with several low-energy conformers such as the boat-chair and crown forms. When fused or directly attached to the rigid pyridine ring, the preferred conformation of the cyclooctyl group can create a well-defined three-dimensional pocket around the nitrogen donor atom.

Chiral Environment in Coordination: When this compound is incorporated into a larger, chiral ligand architecture, the stereochemistry of the cyclooctyl moiety becomes critically important. nih.gov For example, in pincer-type ligands used in asymmetric catalysis, a cyclooctyl ring fused to the pyridine backbone helps to create a rigid and well-defined chiral environment around the metal center. colab.wsrsc.org This fixed spatial arrangement is essential for discriminating between the enantiotopic faces of a prochiral substrate, leading to high enantioselectivity in catalytic transformations. The stability of metal complexes can be significantly influenced by the stereochemical fit between the ligand and the metal ion, as diastereomeric ligands can exhibit different binding affinities. nih.gov

Elucidation of Structure-Reactivity Correlations in this compound-Mediated Catalysis

The unique structural and electronic features of this compound derivatives make them effective ligands in homogeneous catalysis, particularly where fine-tuning of the catalyst's steric and electronic environment is required. A prime example is the development of manganese-based catalysts for the asymmetric transfer hydrogenation (ATH) of ketones. researchgate.net

Recent research has demonstrated that a PNN-pincer manganese complex, which incorporates a cyclooctyl ring fused to the pyridine portion of the ligand, is a highly effective catalyst for this transformation. colab.wsrsc.orgbohrium.com The structure-reactivity correlation is exceptionally clear in this system:

Structure: The catalyst consists of a manganese(I) center coordinated by a chiral PNN-type pincer ligand. The ligand framework is built around a central pyridine donor, which is fused to a cyclooctyl ring. This fusion locks the conformation of the system, contributing to a rigid and well-defined chiral pocket.

Reactivity and Selectivity: This specific catalyst architecture enables the highly enantioselective reduction of a wide range of ketone substrates to their corresponding chiral secondary alcohols, often with excellent conversions and high enantiomeric excess (ee). bohrium.com The enhancement of enantioselectivity is directly attributed to the P,N,N-chelation involving the cyclooctyl-fused pyridine. colab.wsrsc.org The steric bulk and defined stereochemistry of the ligand control the approach of the ketone to the manganese-hydride active species, favoring one enantiotopic face over the other.

The following table presents representative data from studies on a related PNN-manganese catalyzed asymmetric transfer hydrogenation, illustrating the effectiveness of such catalysts.

Substrate (Ketone) Product (Alcohol) Conversion (%) Enantiomeric Excess (ee, %) Reference
Acetophenone1-Phenylethanol>9997 bohrium.com
Propiophenone1-Phenylpropan-1-ol>9999 bohrium.com
1-(2-Naphthyl)ethanone1-(2-Naphthyl)ethanol>9999 bohrium.com
2,2-Dimethylpropiophenone2,2-Dimethyl-1-phenylpropan-1-ol>9999 bohrium.com

Data is representative of performance for a ferrocene-based PNN-Manganese catalyst and serves to illustrate the high efficacy of this catalyst class.

The success of this catalytic system is a direct elucidation of a structure-reactivity correlation. The strategic incorporation of the cyclooctyl moiety is not merely for adding bulk, but is a sophisticated design element that rigidifies the chiral environment of the catalyst, leading directly to enhanced enantioselectivity in the catalytic reaction. bohrium.com

Emerging Research Avenues and Future Perspectives for 4 Cyclooctylpyridine in Chemical Science

Integration of 4-Cyclooctylpyridine into Advanced Materials Science Applications

The field of advanced materials science is continuously seeking new molecular components to build materials with tailored properties. u-tokyo.ac.jpaspbs.com The unique combination of a polar pyridine (B92270) head and a non-polar, bulky cyclooctyl tail in this compound makes it a promising candidate for the development of novel functional materials.

The incorporation of this compound into polymer structures, for instance, could lead to materials with interesting self-assembly properties. The bulky cyclooctyl group can introduce significant free volume into a polymer matrix, potentially enhancing gas permeability for membrane applications. Furthermore, the pyridine nitrogen atom can act as a site for hydrogen bonding or metal coordination, enabling the formation of supramolecular polymers or responsive materials that change their properties in response to stimuli such as pH or the presence of metal ions.

Another potential application lies in the area of liquid crystals. The rod-like shape of the this compound molecule, while not as pronounced as in traditional liquid crystal mesogens, could, in combination with other structural modifications, contribute to the formation of mesophases. The bulky cyclooctyl group would likely influence the packing and intermolecular interactions, potentially leading to the discovery of new liquid crystalline phases with unique optical or electronic properties.

The surface modification of materials is another avenue where this compound could prove valuable. Its ability to coordinate to metal surfaces through the pyridine nitrogen could be exploited to create self-assembled monolayers (SAMs). These SAMs could alter the surface properties of materials, for example, by rendering them more hydrophobic due to the exposed cyclooctyl groups. This could have applications in areas such as corrosion protection, lubrication, and the creation of non-stick surfaces.

Potential Application AreaKey Feature of this compoundPotential Outcome
Polymer ScienceBulky cyclooctyl group and coordinating pyridine nitrogenEnhanced gas permeability, supramolecular assembly, responsive materials
Liquid CrystalsAnisotropic shape and bulky substituentFormation of novel mesophases with unique properties
Surface ModificationPyridine nitrogen for surface coordinationCreation of hydrophobic and protective self-assembled monolayers

Development of Novel Catalytic Transformations Enabled by this compound Ligands

The utility of pyridine derivatives as ligands in transition metal catalysis is well-established. The introduction of the cyclooctyl group at the 4-position of the pyridine ring in this compound offers a unique steric and electronic profile that can be harnessed to develop novel and efficient catalytic systems. The bulky cyclooctyl group can create a specific steric environment around the metal center, influencing the selectivity of catalytic reactions.

A significant area of research is the use of chiral ligands derived from or incorporating the this compound moiety in asymmetric catalysis. The development of chiral pincer ligands, which bind to a metal center in a tridentate fashion, has been a focus of recent studies. dntb.gov.ua For instance, the incorporation of a cyclooctyl pyridine fragment into a P,N,N-type pincer ligand has been shown to enhance the enantioselectivity of manganese-catalyzed asymmetric transfer hydrogenation of ketones. dntb.gov.uale.ac.uk The rigidity and tunability of such pincer complexes allow for precise control over the stereochemical outcome of the reaction, leading to high enantiomeric excesses. dntb.gov.ua

The steric bulk of the cyclooctyl group can play a crucial role in creating a chiral pocket around the metal's active site, thereby directing the approach of the substrate and favoring the formation of one enantiomer over the other. Research in this area is focused on the synthesis of new chiral ligands incorporating this compound and their application in a variety of asymmetric transformations, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. acs.orgacs.org

The following table summarizes recent research findings on the use of cyclooctyl pyridine-containing ligands in catalysis:

Catalyst SystemReaction TypeKey Finding
Manganese complex with a P,N,N-pincer ligand containing a cyclooctyl pyridine moietyAsymmetric transfer hydrogenation of ketonesEnhanced enantioselectivity due to the specific chelation and steric environment provided by the ligand. dntb.gov.uale.ac.ukcolab.ws
Ferrocene-based chiral PNP ligandsManganese-catalyzed asymmetric hydrogenation of ketonesHigh enantioselectivities (92%∼99% ee for aryl alkyl ketones) and high efficiencies (TON up to 2000) were achieved. acs.org

Rational Computational Design of Enhanced this compound Systems for Specific Applications

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research, enabling the rational design of molecules with desired properties and functionalities. researchgate.net In the context of this compound, computational methods can be employed to accelerate the discovery and optimization of systems for specific applications in materials science and catalysis.

For the development of advanced materials, computational techniques such as molecular dynamics (MD) simulations can be used to predict the self-assembly behavior of this compound-containing polymers or the phase behavior of potential liquid crystalline materials. iaac.net Quantum chemical calculations can provide insights into the electronic properties of these materials, such as their HOMO-LUMO gap, which is crucial for applications in organic electronics.

In the realm of catalysis, density functional theory (DFT) calculations are a powerful tool for elucidating reaction mechanisms and understanding the origins of selectivity. acs.org By modeling the transition states of catalytic cycles involving this compound-based ligands, researchers can gain a deeper understanding of how the ligand's structure influences the catalytic activity and selectivity. This knowledge can then be used to rationally design new ligands with improved performance. For example, computational screening of a virtual library of this compound derivatives with different substitution patterns could identify promising candidates for synthesis and experimental testing. parametric-architecture.compaacademy.com

The computational design workflow for enhanced this compound systems can be summarized as follows:

Design StageComputational MethodObjective
Initial Screening Quantitative Structure-Activity Relationship (QSAR), Virtual ScreeningIdentify promising this compound derivatives from a large virtual library.
Mechanistic Insight Density Functional Theory (DFT)Elucidate reaction mechanisms and understand the role of the ligand in catalysis. acs.org
Property Prediction Molecular Dynamics (MD), Quantum Mechanics/Molecular Mechanics (QM/MM)Predict the bulk properties of materials and the behavior of catalysts in a realistic environment.
Iterative Optimization Combination of all methodsRefine the molecular design based on computational feedback before proceeding with synthesis.

By integrating these computational strategies, the development of novel materials and catalysts based on this compound can be significantly accelerated, reducing the reliance on time-consuming and resource-intensive trial-and-error experimentation.

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